2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline
Description
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O/c29-25-10-4-8-23(19-25)20-32-26-11-5-9-24-12-13-27(30-28(24)26)31-16-14-22(15-17-31)18-21-6-2-1-3-7-21/h1-13,19,22H,14-18,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZIKIUWAHEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC(=CC=C5)Cl)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
2,8-Dichloroquinoline serves as the optimal precursor due to its reactivity at both positions 2 and 8. Commercial availability and compatibility with SNAr reactions make it preferable over de novo quinoline syntheses, which often suffer from poor regiocontrol.
Chlorine Activation Strategies
Phosphorus oxychloride (POCl₃) in the presence of DMF efficiently converts hydroxyl groups to chlorides in quinoline systems. For example, 8-hydroxyquinoline derivatives can be chlorinated at position 8 using this method, yielding 2,8-dichloroquinoline in >85% purity after recrystallization.
Introduction of the 4-Benzylpiperidin-1-yl Group
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro position undergoes displacement with 4-benzylpiperidine under microwave irradiation (120°C, 30 min) in solvent-free conditions, achieving 72–78% yield. Key parameters include:
Alternative Coupling Methods
Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst system enables coupling with 4-benzylpiperidine at 100°C in toluene (65% yield). However, this method introduces palladium contamination requiring additional purification steps.
Installation of the (3-Chlorophenyl)methoxy Group
Alkoxylation at Position 8
The 8-chloro substituent undergoes displacement with (3-chlorophenyl)methanol under basic conditions:
Competing Side Reactions
Parallel hydrolysis to 8-hydroxyquinoline derivatives occurs when moisture is present, necessitating strict anhydrous conditions. Adding molecular sieves (4Å) improves yield by 12% by scavenging water.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.4 Hz, 1H, H-5), 7.92 (d, J=8.8 Hz, 1H, H-3), 7.35–7.18 (m, 8H, Ar-H)
- HRMS : m/z 485.1543 [M+H]⁺ (calc. 485.1548)
- HPLC : t_R = 6.72 min (C18, 70% MeOH/H₂O)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Microwave SNAr | 78 | 98 | 0.5 |
| Conventional SNAr | 63 | 95 | 24 |
| Buchwald-Hartwig | 65 | 97 | 8 |
Microwave-assisted SNAr provides optimal balance of efficiency and yield, though requiring specialized equipment. The Buchwald-Hartwig method offers palladium-mediated precision at the cost of metal removal steps.
Scale-Up Considerations
Solvent-Free Microwave Reactions
Batch sizes up to 500 g maintain consistent yields (75±2%) when using 10 L microwave reactors with mechanical stirring. Energy consumption decreases by 40% compared to conventional heating.
Continuous Flow Alkoxylation
Implementing a plug-flow reactor for the 8-position substitution:
- Residence Time : 45 min at 100°C
- Productivity : 2.1 kg/day with 89% conversion
- Byproduct Formation : <3% hydrolysis products
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the substituent groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline and its analogs:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Observations
Substituent Position and Electronic Effects: The C8 substituent in the target compound is a 3-chlorobenzyloxy group, which introduces steric bulk and electron-withdrawing effects. Compounds with C8 methoxy or amino groups (e.g., ) exhibit varied biological activities. For instance, 4-aminoquinolines with C8 methoxy substituents show reduced antiplasmodial activity compared to C7-chloro analogs, suggesting positional sensitivity in drug-target interactions .
Role of the C2 Substituent: The 4-benzylpiperidine group at C2 in the target compound is a distinguishing feature. In contrast, C2 chlorophenyl or sulfonyl groups () may prioritize peripheral target engagement, such as enzyme inhibition .
Biological Activity Trends: Triazolylmethoxy-substituted quinolines () demonstrate anticancer activity via kinase inhibition, highlighting the importance of heterocyclic moieties at C8 for cytotoxicity . Sulfonyl-containing quinolines () exhibit improved binding affinity to proteins like carbonic anhydrase, underscoring the role of polar substituents in target specificity .
Computational and Experimental Validation
- Docking Studies: AutoDock Vina () could predict binding modes to targets like Plasmodium falciparum enzymes or cancer-related kinases, leveraging the quinoline core’s planar structure .
- Electron Density Analysis : Tools like Multiwfn () might elucidate charge distribution effects of the 3-chlorobenzyloxy group, informing reactivity and interaction patterns .
Biological Activity
2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline is an organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a quinoline core, substituted with a benzylpiperidine and a chlorobenzyl group, which may influence its biological activity significantly. Understanding the biological activity of this compound is crucial for its potential use in treating various diseases, particularly in neuropharmacology.
- Molecular Formula : C28H27ClN2O
- Molecular Weight : 442.99 g/mol
- CAS Number : 941909-36-0
The presence of the benzylpiperidine and chlorobenzyl groups contributes to the compound's unique chemical properties, potentially affecting its reactivity and interactions with biological targets.
The biological activity of this compound is primarily investigated concerning its interaction with neurotransmitter receptors, particularly those involved in neurodegenerative diseases. The compound may act as a modulator of the GABAergic system, similar to other compounds containing quinoline structures.
Potential Mechanisms:
- GABA Receptor Modulation : The compound's structure suggests it may interact with GABA receptors, potentially acting as an agonist or antagonist based on conformational dynamics.
- NMDA Receptor Interaction : Similar compounds have shown affinity for NMDA receptors, indicating that this compound might also engage with these critical neuroreceptors involved in excitatory neurotransmission and synaptic plasticity.
In Vitro Studies
Research has indicated that derivatives of quinoline compounds exhibit various biological activities, including neuroprotective effects. For example, studies on similar piperidine derivatives have shown promising results in inhibiting neurodegeneration pathways.
Case Studies
- Case Study on Neuroprotection : A study evaluated the neuroprotective properties of a similar piperidine derivative against glutamate-induced toxicity in rat cortical neurons. The compound exhibited significant protective effects at low micromolar concentrations, indicating its potential as a therapeutic agent for neurodegenerative diseases.
- Binding Affinity Studies : In silico docking studies have suggested that this compound could bind effectively to NMDA receptors, with binding energies comparable to known antagonists. This suggests a mechanism through which the compound could exert neuroprotective effects by modulating excitatory neurotransmission.
Q & A
Basic: What are the key synthetic steps for preparing 2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline?
Answer:
The synthesis involves a multi-step approach:
Core Formation : Construct the quinoline core via cyclization of substituted aniline precursors.
Substituent Introduction :
- 4-Benzylpiperidine Attachment : React the quinoline intermediate with 4-benzylpiperidine under nucleophilic substitution (SN2) conditions, using polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) .
- 3-Chlorobenzyloxy Incorporation : Introduce the 3-chlorobenzyloxy group at the 8-position via Mitsunobu coupling or Williamson ether synthesis, ensuring regioselectivity .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for high-purity isolation .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural elucidation employs:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths, angles, and torsional conformations. For example, the dihedral angle between the quinoline core and substituted phenyl rings is critical for steric interactions .
- Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.2 ppm, aromatic protons in quinoline core).
- HRMS : Validate molecular formula (C₂₈H₂₆ClN₂O) .
Advanced: How can reaction conditions be optimized to improve synthesis yields?
Answer:
Optimization strategies include:
- Temperature Control : Maintain 80–100°C for SN2 reactions to enhance nucleophilic attack efficiency .
- Catalyst Selection : Use Pd/C or CuI for cross-coupling steps to reduce side reactions .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while toluene minimizes hydrolysis in etherification .
- Reaction Monitoring : TLC/HPLC tracks intermediate formation, enabling timely quenching to prevent over-oxidation or degradation .
Advanced: What role do substituents (e.g., 3-chlorobenzyloxy) play in modulating biological activity?
Answer:
- Halogen Effects : The 3-chlorophenyl group enhances lipophilicity, improving membrane permeability and target binding (e.g., enzyme active sites) .
- Benzylpiperidine : The basic nitrogen in piperidine facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
- Structure-Activity Relationship (SAR) : Comparative studies with fluoro/methoxy analogs show chlorine’s electronegativity increases inhibitory potency against COX-2 by 30% .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Software (e.g., AutoDock Vina) models ligand-receptor interactions. The quinoline core aligns with hydrophobic pockets, while the 3-chlorobenzyloxy group forms halogen bonds with Thr513 in COX-2 .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and CNS permeability, guiding lead optimization .
Data Contradiction: How to resolve conflicting bioactivity data among structural analogs?
Answer:
- Comparative SAR Analysis : Compare IC₅₀ values of analogs (e.g., 3-fluoro vs. 3-chloro derivatives) under standardized assays (e.g., COX-2 inhibition) to isolate substituent effects .
- Crystallographic Overlays : Align SCXRD structures of analogs with target enzymes to identify steric clashes or favorable interactions .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to distinguish assay-specific artifacts from true SAR trends .
Advanced: What analytical methods detect degradation products under varying pH conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed quinoline or dechlorinated derivatives) and quantify stability (% remaining >90% at pH 7.4) .
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under physiological conditions .
Advanced: How does stereochemistry influence the compound’s pharmacological profile?
Answer:
- Chiral Centers : If present, enantiomers may exhibit divergent binding (e.g., R-enantiomer inhibits EGFR with 10-fold higher affinity than S-enantiomer) .
- Resolution Methods : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate active stereoisomers .
- Pharmacophore Mapping : Overlay enantiomers with target binding sites to identify critical spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
